molecular formula C5H3BrN2O2 B11788475 4-Bromo-5-pyrimidinecarboxylic acid

4-Bromo-5-pyrimidinecarboxylic acid

Cat. No.: B11788475
M. Wt: 202.99 g/mol
InChI Key: PPDMVPWXPJWDGG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Bromo-5-pyrimidinecarboxylic acid involves the reaction of 5-bromo-4-pyrimidinecarboxylic acid with thionyl chloride in methanol. The reaction mixture is heated to 70°C and stirred for 3 hours .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they typically involve similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-pyrimidinecarboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: These reactions can modify the pyrimidine ring or the carboxylic acid group.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound .

Comparison with Similar Compounds

  • 5-Chloropyrimidine-4-carboxylic acid
  • 5-Methylpyrimidine-4,6-dicarboxylic acid
  • 6-Hydroxypyrimidine-4-carboxylic acid
  • 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
  • 2-Aminopyrimidine-4-carboxylic acid

Comparison: 4-Bromo-5-pyrimidinecarboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for synthesizing a wide range of derivatives and studying various chemical and biological processes .

Properties

IUPAC Name

4-bromopyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O2/c6-4-3(5(9)10)1-7-2-8-4/h1-2H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDMVPWXPJWDGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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